2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole ring, a pyrazole ring, and a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Derivative: The synthesis begins with the preparation of a benzotriazole derivative by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 1H-1,2,3-benzotriazole.
Preparation of Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine hydrate with a β-diketone, such as acetylacetone, under reflux conditions.
Coupling Reaction: The benzotriazole derivative is then coupled with the pyrazole derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Substitution Reaction: The final step involves the substitution of the benzyl group with 2-chloro-6-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Material Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the target, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(1H-1,2,3-Benzotriazol-1-yl)-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- **2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
- **2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is unique due to the presence of both benzotriazole and pyrazole rings, along with a substituted benzyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14ClFN6O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-14-4-3-5-15(20)13(14)10-25-9-12(8-21-25)22-18(27)11-26-17-7-2-1-6-16(17)23-24-26/h1-9H,10-11H2,(H,22,27) |
InChI Key |
AYHXQPLRVNKBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CN(N=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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